(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid
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Overview
Description
(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a fluorophenyl group, a methylcarbamoyl group, and a hydroxybutanoic acid moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and (2S,3R)-3-hydroxybutanoic acid.
Formation of Intermediate: The 4-fluorobenzylamine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with (2S,3R)-3-hydroxybutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves deprotecting the intermediate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit an enzyme by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a fluorophenyl group.
2-Phenylethylamine: Lacks the hydroxybutanoic acid moiety but shares the phenethylamine backbone.
4-Methoxyphenylacetonitrile: Contains a nitrile group instead of the hydroxybutanoic acid moiety.
Uniqueness
(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid is unique due to its combination of a fluorophenyl group, a methylcarbamoyl group, and a hydroxybutanoic acid moiety. This unique structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-7(16)10(11(17)18)14-12(19)15(2)9-5-3-8(13)4-6-9/h3-7,10,16H,1-2H3,(H,14,19)(H,17,18)/t7-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKMXSXWVCULG-XCBNKYQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N(C)C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N(C)C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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